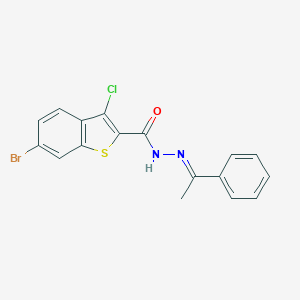![molecular formula C23H21N3O6 B454093 2-AMINO-7,7-DIMETHYL-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B454093.png)
2-AMINO-7,7-DIMETHYL-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AMINO-7,7-DIMETHYL-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with the molecular formula C23H21N3O6 It is known for its unique structure that combines various functional groups, including amino, nitro, furan, and chromene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7,7-DIMETHYL-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can be achieved through a multi-component reaction. One efficient method involves the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol. This method is environmentally friendly and proceeds under mild reaction conditions, yielding pure products without the need for column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multi-component reactions can be applied to scale up the synthesis. The use of L-proline as a catalyst and ethanol as a solvent aligns with sustainable practices, making it feasible for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-AMINO-7,7-DIMETHYL-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The furan and chromene moieties can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to a variety of functionalized products.
Aplicaciones Científicas De Investigación
2-AMINO-7,7-DIMETHYL-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in multi-component reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-AMINO-7,7-DIMETHYL-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves interactions with molecular targets and pathways. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The furan and chromene moieties contribute to the compound’s overall stability and reactivity, enabling it to interact with various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-AMINO-4-[4-(DIMETHYLAMINO)PHENYL]-7,7-DIMETHYL-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-7,7-DIMETHYL-4-[5-(2-NITROPHENYL)-2-FURYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
Uniqueness
The uniqueness of 2-AMINO-7,7-DIMETHYL-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H21N3O6 |
|---|---|
Peso molecular |
435.4g/mol |
Nombre IUPAC |
2-amino-7,7-dimethyl-4-[5-[(2-nitrophenoxy)methyl]furan-2-yl]-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H21N3O6/c1-23(2)9-16(27)21-19(10-23)32-22(25)14(11-24)20(21)18-8-7-13(31-18)12-30-17-6-4-3-5-15(17)26(28)29/h3-8,20H,9-10,12,25H2,1-2H3 |
Clave InChI |
WQCNNCWEEWKJER-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-methylpropoxy)phenyl]-N-[(2-nitrophenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B454010.png)
![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B454011.png)
![3-chloro-N'-[1-(5-methyl-2-furyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B454012.png)

![N-(2,4-DIMETHYL-6-NITROPHENYL)-N'-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA](/img/structure/B454014.png)
![Propyl 2-({[6-bromo-2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B454017.png)
![2-(3,4-dimethylphenyl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454025.png)
![N-[4-(N-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B454026.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B454027.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B454029.png)
![N-[4-(N-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B454030.png)
![N'-[1-(4-isopropoxyphenyl)ethylidene]-2-(5-methyl-2-thienyl)-4-quinolinecarbohydrazide](/img/structure/B454031.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2-(5-methyl-2-thienyl)-4-quinolinecarbohydrazide](/img/structure/B454032.png)
![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454034.png)
